![molecular formula C11H8N2O5S B2941608 Methyl 3-[(5-nitro-2-pyridinyl)oxy]-2-thiophenecarboxylate CAS No. 303152-15-0](/img/structure/B2941608.png)
Methyl 3-[(5-nitro-2-pyridinyl)oxy]-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 3-[(5-nitro-2-pyridinyl)oxy]-2-thiophenecarboxylate” is a chemical compound with the molecular formula C11H8N2O5S and a molecular weight of 280.26 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C11H8N2O5S . The nitro group, −NO2, is a hybrid of two equivalent resonance structures .Scientific Research Applications
Synthesis and Chemical Properties
Preparation and Nucleophilic Substitution Reactions : The study by Dudová et al. (2002) discusses the nucleophilic substitution of substituted o-nitrochlorobenzenes with methanethiolates to prepare substituted methyl-o-nitrophenylsulfides. This method could be relevant for synthesizing related compounds to "Methyl 3-[(5-nitro-2-pyridinyl)oxy]-2-thiophenecarboxylate" by applying similar chemical principles for functional group modification and molecular synthesis Dudová, K., Částek, F., Macháček, V., & Šimůnek, P. (2002). Molecules.
Electrochemical and Fluorescent Properties : Liu et al. (2019) explored the assembly and structures of complexes with a thiophene-containing bis-pyridyl-bis-amide ligand. Their research on the electrochemical and fluorescent behaviors of these complexes offers insights into the potential electronic applications of thiophene derivatives, which could extend to the study of "this compound" Liu, G., Lu, X., Li, X.-W., Wang, X., Xu, N., Li, Y., Lin, H.-y., & Chen, Y. (2019). ACS Omega.
Biological and Pharmacological Applications
- Thiosemicarbazone Derivatives : Liu et al. (1996) synthesized and evaluated the biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, showing significant in vitro and in vivo antineoplastic activities. Although this study focuses on thiosemicarbazones, it highlights the potential of pyridine and thiophene derivatives in designing compounds with pharmacological relevance Liu, M., Lin, T., Cory, J. G., Cory, A. H., & Sartorelli, A. C. (1996). Journal of medicinal chemistry.
Advanced Materials and Molecular Engineering
- Metal-Organic Frameworks (MOFs) : Wang et al. (2016) discussed the functionalization of lanthanide-based MOFs with methyl-substituted thieno[2,3-b]thiophene dicarboxylate ligands. Their work on the sensing activities and magnetic properties of these frameworks could provide a foundation for exploring the utility of "this compound" in similar advanced materials applications Wang, S., Cao, T.-t., Yan, H., Li, Y., Lu, J., Ma, R., Li, D.-c., Dou, J., & Bai, J. (2016). Inorganic chemistry.
properties
IUPAC Name |
methyl 3-(5-nitropyridin-2-yl)oxythiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5S/c1-17-11(14)10-8(4-5-19-10)18-9-3-2-7(6-12-9)13(15)16/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBNWRFUGOOOEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=NC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


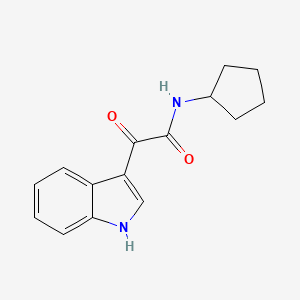


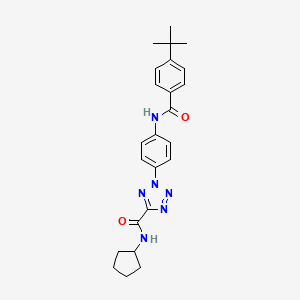
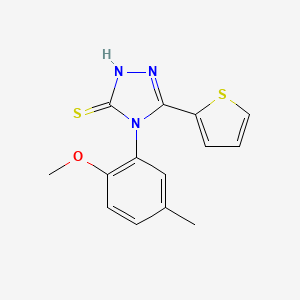

![2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2941538.png)
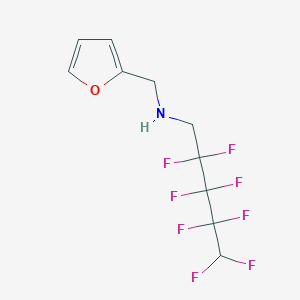
![1-(6-Methyl-2-oxa-6,9-diazaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2941543.png)
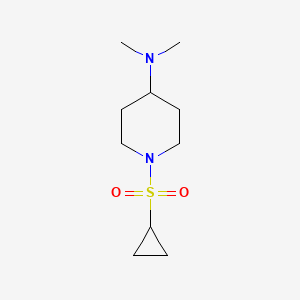
![8-(3-hydroxypropyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941546.png)

